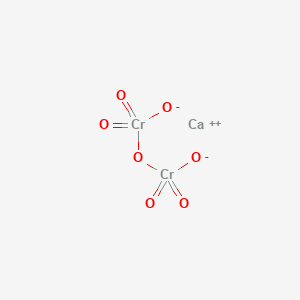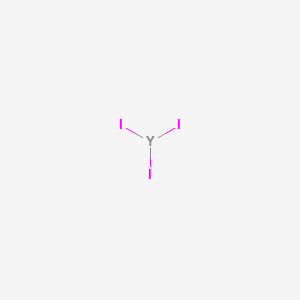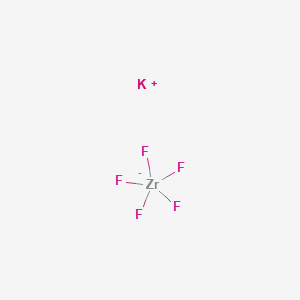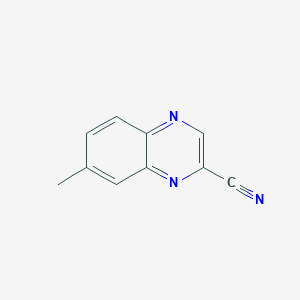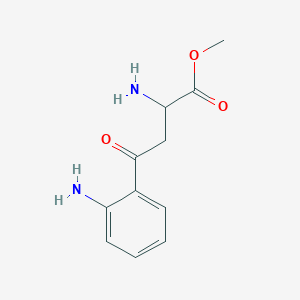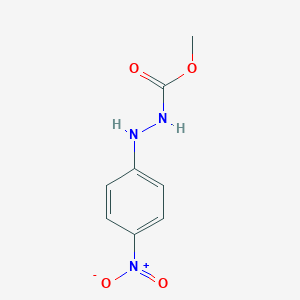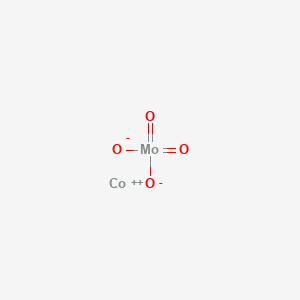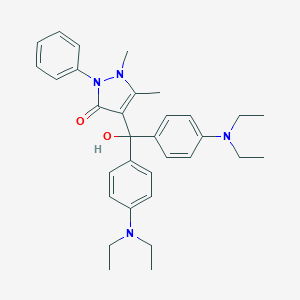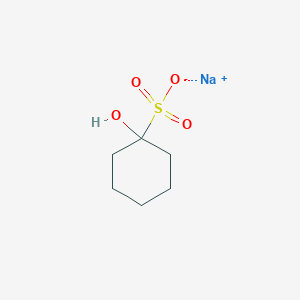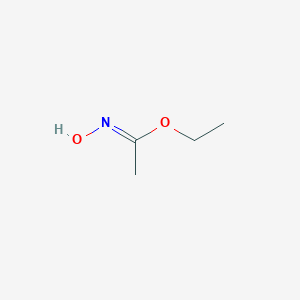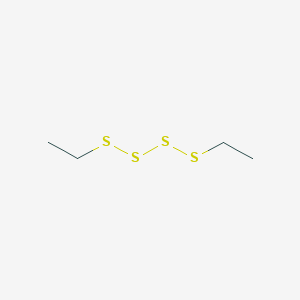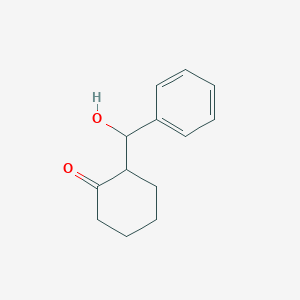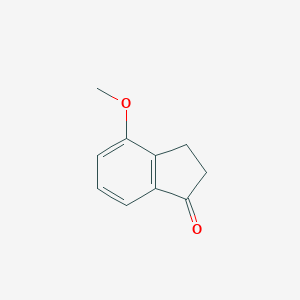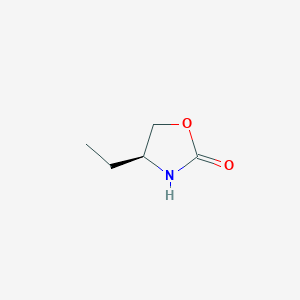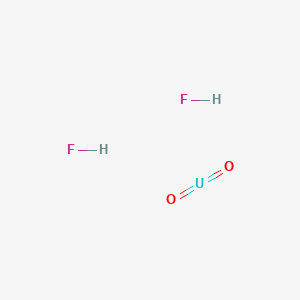
Dioxouranium;dihydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxouranium;dihydrofluoride, also known as uranyl fluoride, is a chemical compound that consists of uranium and fluorine. It is a highly toxic and radioactive substance that has been extensively studied due to its potential applications in scientific research.
Mecanismo De Acción
Uranyl fluoride is a highly toxic substance that can cause severe damage to living organisms. It acts by binding to DNA and disrupting its structure, leading to mutations and cell death. Uranyl fluoride is also known to interfere with cellular processes, including the metabolism of proteins and lipids.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Dioxouranium;dihydrofluoride fluoride are well-documented. Exposure to this substance can cause a range of health problems, including cancer, genetic mutations, and organ damage. Uranyl fluoride is also known to affect the immune system and can cause reproductive problems in both males and females.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Uranyl fluoride has several advantages for use in lab experiments. It is a highly reactive substance that can be used as a powerful oxidizing agent. It is also highly soluble in water, making it easy to work with. However, the use of Dioxouranium;dihydrofluoride fluoride in lab experiments is limited due to its high toxicity and radioactivity.
Direcciones Futuras
There are several future directions for the study of Dioxouranium;dihydrofluoride fluoride. One area of research is the development of safer and more efficient methods for the synthesis of this compound. Another direction is the investigation of the potential applications of Dioxouranium;dihydrofluoride fluoride in the treatment of cancer and other diseases. Additionally, there is a need for further research into the effects of Dioxouranium;dihydrofluoride fluoride on the environment and on living organisms.
Conclusion
In conclusion, dioxouranium;dihydrofluoride, or Dioxouranium;dihydrofluoride fluoride, is a highly toxic and radioactive substance that has several potential applications in scientific research. Its synthesis method is complex and dangerous, and its use in lab experiments is limited due to its high toxicity and radioactivity. However, the study of Dioxouranium;dihydrofluoride fluoride is important for understanding its potential applications and for developing safer and more efficient methods for its synthesis and use.
Métodos De Síntesis
The synthesis of dioxouranium;dihydrofluoride is a complex process that involves the reaction of uranium oxide with hydrofluoric acid. The resulting compound is then treated with hydrogen fluoride to obtain the final product. The synthesis of Dioxouranium;dihydrofluoride fluoride is highly dangerous and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Uranyl fluoride has several applications in scientific research, particularly in the field of nuclear chemistry. It is commonly used as a precursor for the synthesis of other uranium compounds and as a reagent in analytical chemistry. Uranyl fluoride is also used in the production of nuclear fuel and in nuclear reactors.
Propiedades
Número CAS |
13536-84-0 |
|---|---|
Nombre del producto |
Dioxouranium;dihydrofluoride |
Fórmula molecular |
F2H2O2U |
Peso molecular |
310.04 g/mol |
Nombre IUPAC |
dioxouranium;dihydrofluoride |
InChI |
InChI=1S/2FH.2O.U/h2*1H;;; |
Clave InChI |
RXWCTKVOMOOHCV-UHFFFAOYSA-N |
SMILES |
O=[U]=O.F.F |
SMILES canónico |
O=[U]=O.F.F |
Color/Form |
Pale yellow, rhombohedral, hygroscopic Yellow, hygroscopic solid |
Densidad |
6.37 |
melting_point |
300 °C (decomposes) |
Otros números CAS |
13536-84-0 |
Solubilidad |
Insoluble in benzene 64.4 g/100 g H2O at 20 °C |
Sinónimos |
uranyl fluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



